molecular formula C20H16N2O3S B2904615 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide CAS No. 864974-56-1

2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2904615
CAS No.: 864974-56-1
M. Wt: 364.42
InChI Key: VFMCVRRVJZBYAF-UHFFFAOYSA-N
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Description

2-(4-Benzoylbenzamido)-N-methylthiophene-3-carboxamide is a synthetic small molecule featuring a thiophene carboxamide core, a structure of high interest in medicinal chemistry and drug discovery. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Thiophene-carboxamide derivatives are recognized as privileged scaffolds in pharmaceutical research due to their diverse biological activities. Compounds with this core structure have been investigated as key intermediates and final products in synthesizing potential therapeutic agents. Recent scientific literature highlights the significance of analogous structures; for instance, thiophene carboxamide analogues have been identified as potent inhibitors of enzymes like sphingomyelin synthase 2 (SMS2) for treating dry eye disease , while benzo[b]thiophene-1,1-dioxide derivatives have shown promise as covalent inhibitors targeting the RhoA/ROCK pathway in cancer cell proliferation and metastasis . Similarly, other molecular hybrids incorporating benzamide and urea linkers are being explored as novel aromatase inhibitors for breast cancer treatment . The presence of both benzamide and carboxamide functional groups in this molecule suggests potential for diverse target engagement, often through hydrogen bonding and interactions with enzyme active sites. Researchers can utilize this compound as a building block for further chemical elaboration or as a reference standard in biological screening assays. Specific areas of application may include but are not limited to, oncology, inflammation, and enzyme inhibition studies. The precise mechanism of action and specific research applications for this particular compound require further investigation by qualified researchers.

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-21-19(25)16-11-12-26-20(16)22-18(24)15-9-7-14(8-10-15)17(23)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMCVRRVJZBYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly nature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recoverable catalysts and low reaction times, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoylbenzamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the thiophene ring, while substitution reactions may introduce new functional groups at the benzoylbenzamido moiety.

Scientific Research Applications

2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticonvulsant properties.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with voltage-gated sodium channels and L-type calcium channels at high concentrations . These interactions can modulate the activity of these channels, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Formula Spectral Data (IR/NMR) Reference
2-(4-Benzoylbenzamido)-N-methylthiophene-3-carboxamide Thiophene 4-Benzoylbenzamido, N-methyl carboxamide Not provided Inferred C=O (~1660–1680 cm⁻¹), NH stretches (~3150–3400 cm⁻¹)
H-123 () Thiophene + pyrimidine Adamantane, trifluoromethyl C₃₄H₃₃F₃N₈O₃S Not provided
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide () Benzothiazole + thiazolidinone Halogenated phenyl, 4-oxo-thiazolidinone Varies (e.g., C₁₇H₁₂ClN₃O₂S₂) C=O at 1680 cm⁻¹, NH at 3300 cm⁻¹
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide () Tetrahydrobenzo[b]thiophene Sulfamoyl, N-methyl C₂₃H₃₁N₃O₄S₂ Not provided

Key Observations :

  • The thiophene core in the target compound distinguishes it from benzothiazole () or pyrimidine-containing analogs ().
  • Substituents like sulfamoyl () or adamantane () alter steric and electronic profiles compared to the benzoylbenzamido group.

Key Observations :

  • The target compound likely requires amide coupling (e.g., benzoylation) and carboxamide functionalization, similar to methods in and .
  • Yields for benzothiazole derivatives () vary significantly (37–70%), suggesting sensitivity to substituent electronic effects.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Type Molecular Weight (g/mol) Key IR Bands (cm⁻¹) Solubility Predictions Reference
Target compound ~380 (estimated) C=O (1660–1680), NH (3150–3400) Moderate (polar substituents)
Triazole-thiones () ~450–500 C=S (1247–1255), NH (3278–3414) Low (aromatic systems)
Sulfamoyl derivatives () 477.6 Not provided Low (hydrophobic sulfamoyl)

Key Observations :

  • The absence of a sulfonyl or sulfamoyl group in the target compound may improve aqueous solubility compared to and analogs.
  • The N-methyl group in the carboxamide likely reduces polarity compared to unsubstituted amides.

Biological Activity

The compound 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 312.38 g/mol

This compound features a thiophene ring, which is known for its diverse biological activities, along with an amide linkage that may influence its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, research on related compounds has shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted : MTS cytotoxicity assays and BrdU proliferation assays were utilized to evaluate the efficacy of these compounds.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50_{50} (μM) in 2D AssayIC50_{50} (μM) in 3D Assay
Compound 5A5492.12 ± 0.214.01 ± 0.95
Compound 6HCC8275.13 ± 0.977.02 ± 3.25
Compound 8NCI-H3586.75 ± 0.199.31 ± 0.78

These findings suggest that derivatives with similar structures may inhibit tumor growth effectively, with varying degrees of cytotoxicity towards healthy cells.

Antimicrobial Activity

In addition to antitumor effects, the compound's potential antimicrobial properties have been explored. Studies have assessed its activity against both Gram-positive and Gram-negative bacteria, as well as eukaryotic model organisms such as Saccharomyces cerevisiae.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coliTBD
Staphylococcus aureusTBD
Saccharomyces cerevisiaeTBD

The specific MIC values are yet to be determined for this compound, but preliminary results indicate that it may possess significant antimicrobial properties.

Case Studies and Research Findings

  • Study on Structural Variants : A comparative analysis of various structural analogs demonstrated that modifications to the benzamide moiety significantly impacted both antitumor and antimicrobial activities.
  • Mechanism of Action : Investigations into the mechanism revealed that some derivatives bind to DNA within the minor groove, potentially inhibiting replication and transcription processes essential for cancer cell survival.
  • Synergistic Effects : Some studies suggest that combining this compound with established chemotherapeutics could enhance efficacy while reducing side effects.

Q & A

Q. What are the key considerations for designing a multi-step synthesis of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide?

  • Methodological Answer : Synthesis requires optimization of reaction parameters:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Exothermic steps (e.g., amide coupling) may require cooling to prevent side reactions .
  • Catalysts : Use coupling agents like HATU or EDCl for efficient benzamido bond formation .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity intermediates (≥95% by HPLC) .

Q. How can structural ambiguities in this compound be resolved experimentally?

  • Methodological Answer : Combine spectroscopic techniques:
  • 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ ~2.8–3.2 ppm) and confirm carbonyl (C=O) signals .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 407.12) and isotopic patterns .
  • IR Spectroscopy : Identify functional groups (amide I/II bands ~1650 cm⁻¹) .

Advanced Research Questions

Q. How to design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzothiophene derivatives in showed kinase inhibition).
  • Dose-response curves : Use IC50/EC50 values (e.g., 0.1–10 μM range) with controls like staurosporine .
  • Cellular assays : Assess cytotoxicity (MTT assay) and specificity (counter-screening against non-target cells) .

Q. How to address contradictory data in biological activity across different assay systems?

  • Methodological Answer :
  • Assay validation : Compare orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Solubility checks : Verify compound stability in assay buffers (e.g., DMSO concentration ≤0.1%) .
  • Metabolic interference : Use liver microsomes to assess CYP450-mediated degradation .

Q. What computational strategies can predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding poses in target pockets (e.g., ATP-binding sites) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .
  • QSAR modeling : Corrogate substituent effects (e.g., benzoyl vs. methoxy groups) on activity .

Q. How to elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds) and propose pathways .
  • Accelerated stability studies : Monitor compound integrity at 40°C/75% RH for 4 weeks (ICH guidelines) .

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